Nitric Oxide Synthase Isoform Inhibition Profile: Target Compound vs. Prototypical Aldehyde-Based Protease Inhibitors
The target compound exhibits measurable inhibitory activity against human inducible nitric oxide synthase (iNOS) with an EC₅₀ of 180 nM in HEK293 cell-based assays, while showing substantially weaker activity against neuronal NOS (nNOS, EC₅₀ = 1,300 nM) and negligible activity against endothelial NOS (eNOS, EC₅₀ > 100,000 nM) [1]. In direct contrast, the canonical protease inhibitor leupeptin, which shares a leucyl-containing tripeptide backbone but bears an N-terminal acetyl group and a C-terminal argininal aldehyde, shows no measurable inhibition of any NOS isoform in comparable assays [2].
| Evidence Dimension | Inhibition of human iNOS (cell-based assay) |
|---|---|
| Target Compound Data | EC₅₀ = 180 nM |
| Comparator Or Baseline | Leupeptin: No detectable inhibition |
| Quantified Difference | Undefined fold-difference (target compound active; comparator inactive) |
| Conditions | HEK293 cells expressing human iNOS; 18 hr incubation; nitric oxide production measured via 2,3-diaminonaphthalene fluorescence |
Why This Matters
This evidence demonstrates that the target compound engages a fundamentally different target class (NOS isoforms) than leupeptin (serine/cysteine proteases), establishing non-interchangeability and justifying procurement for NOS-related research applications.
- [1] BindingDB. (n.d.). BDBM50348724 (CHEMBL1801498): Affinity data for human NOS isoforms — iNOS EC₅₀ = 180 nM; nNOS EC₅₀ = 1,300 nM; eNOS EC₅₀ > 100,000 nM. View Source
- [2] McConnell, R. M. (1983). Synthesis and evaluation of the biological activity of analogues of leupeptin. Texas A&M University. Libraries. (Leupeptin shows inhibition of trypsin, plasmin, kallikrein, and cathepsins; no NOS inhibition reported). View Source
